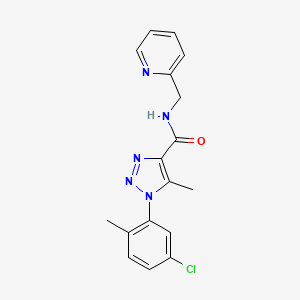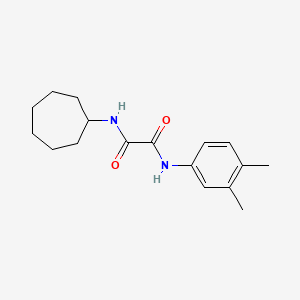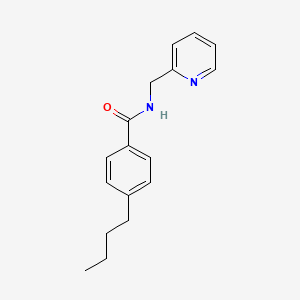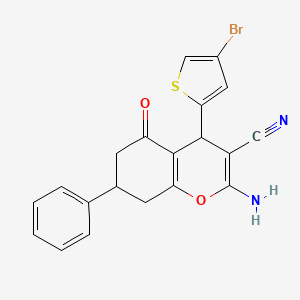
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and other epigenetic regulators.
Mécanisme D'action
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor that binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This leads to a decrease in the transcription of genes that are regulated by BRD4, including those involved in cell proliferation and survival. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of HDACs, which leads to an increase in the acetylation of histones and a subsequent increase in gene transcription.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. It has also been shown to have anti-inflammatory effects in models of inflammation. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a tool compound for studying epigenetic regulation. It is a potent inhibitor of BRD4 and HDACs, which makes it an effective tool for studying their role in disease processes. However, its low solubility and poor pharmacokinetic properties limit its use in vivo.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 and HDACs. Another area of interest is the use of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide as a tool compound to study the role of epigenetic regulators in disease processes. Finally, the development of more soluble and bioavailable analogs of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to its use as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(4-bromophenyl)-3-pyrrolidinecarboxylic acid with 2,3-dichloroaniline in the presence of a coupling reagent. The resulting intermediate is then treated with oxalyl chloride to form the acid chloride, which is then reacted with the appropriate amine to give the final product. The overall yield of the synthesis is around 15-20%.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have activity against several targets, including HDACs, BRDs, and other epigenetic regulators. 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used as a tool compound to study the role of these targets in disease processes.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c18-11-4-6-12(7-5-11)22-9-10(8-15(22)23)17(24)21-14-3-1-2-13(19)16(14)20/h1-7,10H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKMNYUQADVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)

![N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4888698.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)

![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)

![N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4888759.png)